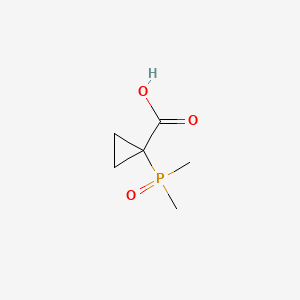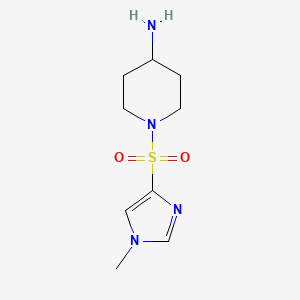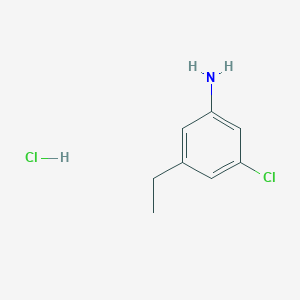
(1-Ethylcyclohexyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethylcyclohexyl)methanol is an organic compound with the molecular formula C9H18O. It is a primary alcohol characterized by a cyclohexane ring substituted with an ethyl group and a methanol group. This compound is used in various chemical research and industrial applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethylcyclohexyl)methanol can be achieved through several methods. One common approach involves the Grignard reaction, where ethylmagnesium bromide reacts with cyclohexanone, followed by hydrolysis to yield this compound . The reaction conditions typically include anhydrous ether as a solvent and a controlled temperature to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of ethylcyclohexanone. This method is preferred for large-scale production due to its efficiency and cost-effectiveness. The reaction is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon .
Chemical Reactions Analysis
Types of Reactions
(1-Ethylcyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (1-Ethylcyclohexyl)methanone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to (1-Ethylcyclohexyl)methane using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: (1-Ethylcyclohexyl)methanone.
Reduction: (1-Ethylcyclohexyl)methane.
Substitution: (1-Ethylcyclohexyl)methyl chloride or bromide.
Scientific Research Applications
(1-Ethylcyclohexyl)methanol is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions involving alcohols.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is employed in the production of fragrances and as a solvent in various chemical processes
Mechanism of Action
The mechanism of action of (1-Ethylcyclohexyl)methanol involves its interaction with specific molecular targets. As a primary alcohol, it can participate in hydrogen bonding and act as a nucleophile in various chemical reactions. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: Similar structure but lacks the ethyl group.
(1-Methylcyclohexyl)methanol: Similar structure with a methyl group instead of an ethyl group.
Cyclohexylmethanol: Lacks the ethyl substitution on the cyclohexane ring.
Uniqueness
(1-Ethylcyclohexyl)methanol is unique due to the presence of both an ethyl group and a methanol group on the cyclohexane ring. This combination imparts distinct chemical properties, making it valuable in specific synthetic and industrial applications .
Properties
Molecular Formula |
C9H18O |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
(1-ethylcyclohexyl)methanol |
InChI |
InChI=1S/C9H18O/c1-2-9(8-10)6-4-3-5-7-9/h10H,2-8H2,1H3 |
InChI Key |
SLXAQJGXTIKPJR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCCC1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


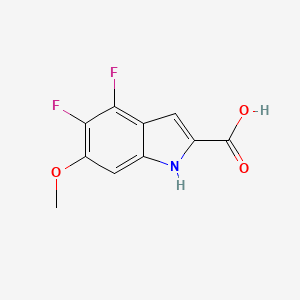
![2-[3-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid](/img/structure/B15305248.png)
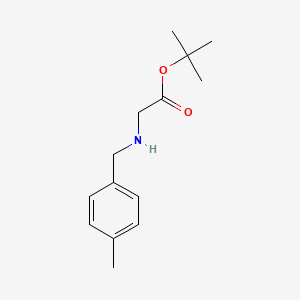

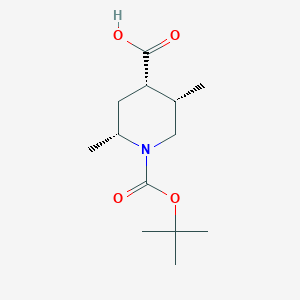
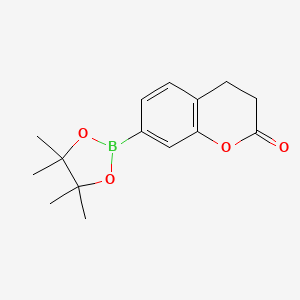
![Ethyl 3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B15305279.png)
![methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride](/img/structure/B15305283.png)
![1-[4-(Aminomethyl)piperidin-1-yl]propan-2-ol dihydrochloride](/img/structure/B15305288.png)
